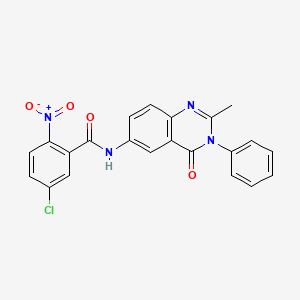

5-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide

Description

5-Chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide is a benzamide derivative featuring a quinazolinone core substituted with a methyl group at position 2, a phenyl group at position 3, and a chlorine atom at position 5 of the benzamide moiety. The compound’s structure is characterized by a nitro group at the ortho position of the benzamide ring, which enhances electron-withdrawing effects and may influence its reactivity or biological activity. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or enzyme targeting .

The synthesis of such compounds typically involves amide coupling between a functionalized benzoyl chloride and an amine-substituted heterocycle. For example, analogous compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide are synthesized via condensation of 5-chlorothiazol-2-amine with acyl chlorides in pyridine . Structural determination of similar benzamides frequently employs X-ray crystallography refined using programs like SHELX, which is critical for analyzing hydrogen-bonding networks and molecular packing .

Properties

IUPAC Name |

5-chloro-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c1-13-24-19-9-8-15(12-17(19)22(29)26(13)16-5-3-2-4-6-16)25-21(28)18-11-14(23)7-10-20(18)27(30)31/h2-12H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTLCRDDYUETNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the nitrobenzamide moiety. Key steps may include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Nitration: The nitro group can be introduced via nitration reactions using nitric acid or a mixture of nitric and sulfuric acids.

Amidation: The final step involves the coupling of the quinazolinone derivative with 2-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could produce a variety of substituted quinazolinone derivatives.

Scientific Research Applications

5-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide has several scientific research applications:

Medicinal Chemistry: The compound’s quinazolinone core is a common feature in many drugs, making it a valuable scaffold for developing new pharmaceuticals.

Biology: It can be used as a probe to study biological pathways and interactions, particularly those involving quinazolinone derivatives.

Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzamide moiety could also play a role in its biological activity, potentially through redox reactions or interactions with nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between the target compound and related benzamide derivatives:

| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| 5-Chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide | Quinazolinone | 5-Cl, 2-NO₂, 2-CH₃, 3-Ph | ~430.8 | Kinase inhibition, enzyme modulation |

| N-(2-Chloro-6-methylphenyl)-5-fluoro-4-(3-oxo-6,7-dihydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-2(9H)-yl)... | Triazolo-oxazepine | 2-Cl, 5-F, trifluoropropyloxy | ~550.6 | Anticancer or antiviral (patented) |

| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | Thiazole | 5-Cl, 2,4-F | ~274.7 | Antiparasitic (PFOR enzyme inhibition) |

Key Observations:

Heterocyclic Core: The quinazolinone core in the target compound contrasts with triazolo-oxazepine () and thiazole () systems. Quinazolinones are known for planar, aromatic structures that facilitate π-π stacking in enzyme active sites, while triazolo-oxazepines offer conformational flexibility due to their fused bicyclic structure . Thiazoles, as seen in nitazoxanide derivatives, are rigid and electron-deficient, favoring interactions with sulfur-containing biological targets .

In contrast, fluorine substituents in the triazolo-oxazepine derivative () improve metabolic stability and lipophilicity . The chlorine atom at position 5 in the target compound and the thiazole derivative () may contribute to halogen bonding with protein residues, a feature critical for binding affinity .

Biological Implications: The quinazolinone scaffold is frequently associated with kinase inhibition (e.g., EGFR inhibitors), whereas triazolo-oxazepines in patented compounds () suggest applications in oncology or immunology due to their structural complexity . The thiazole-based nitazoxanide derivative () directly inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic pathogens .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , involving amide coupling under mild conditions.

Research Findings and Data Gaps

While structural comparisons are well-supported by crystallographic data (e.g., SHELX-refined structures in and ), pharmacological data for the target compound are absent in the provided evidence . In contrast, the nitazoxanide derivative () has demonstrated antiparasitic efficacy through PFOR inhibition, and the triazolo-oxazepine compounds () are patented for unspecified therapeutic uses . Future studies should prioritize:

- Enzymatic assays to evaluate the target compound’s interaction with kinases or oxidoreductases.

- Solubility and stability studies to assess the impact of the nitro group versus halogen substituents.

Biological Activity

5-Chloro-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR). The findings are supported by data from recent studies and case reports.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a chloro group, a nitro group, and a quinazolinone moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit substantial antimicrobial properties. A study highlighted that compounds with similar structures showed varying degrees of activity against Mycobacterium tuberculosis, with some derivatives demonstrating submicromolar activity without significant cytotoxicity against normal cells like MRC-5 fibroblasts . The introduction of nitro groups in specific positions was found to enhance antimycobacterial activity significantly.

Table 1: Antimycobacterial Activity of Quinazolinone Derivatives

| Compound | MIC (µM) | Cytotoxicity (MRC-5) |

|---|---|---|

| Compound 26 | 0.15 | Non-cytotoxic |

| Compound 27 | 3.0 | Moderate |

| Compound 28 | 5.0 | High |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that derivatives of quinazolinones induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Flow cytometry analyses revealed that these compounds could induce cell cycle arrest and promote apoptosis through pathways involving the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as p53 .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6 | MCF-7 | 10 | Apoptosis induction |

| Compound 10 | A549 | 15 | Cell cycle arrest |

| Compound 18 | LoVo | 12 | Bcl-2 downregulation |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptosis Induction : By modulating apoptotic pathways, it can lead to increased cancer cell death.

- Antimycobacterial Activity : The nitro group is crucial for the activation and subsequent antimicrobial action against M. tuberculosis.

Structure-Activity Relationship (SAR)

SAR studies have shown that the presence and position of substituents on the quinazolinone core significantly influence biological activity. For instance:

- Nitro Groups : The introduction of nitro groups at the meta position enhances antimycobacterial effectiveness.

- Chloro Substitution : Chloro groups at specific positions on the phenyl ring can improve binding affinity to target enzymes while maintaining low cytotoxicity.

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

Several case studies have documented the effectiveness of similar quinazolinone derivatives in clinical settings:

- Case Study A : A derivative showed promising results in a Phase II trial for treating drug-resistant tuberculosis.

- Case Study B : Another compound demonstrated significant tumor reduction in preclinical models of breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.